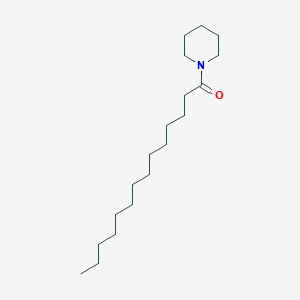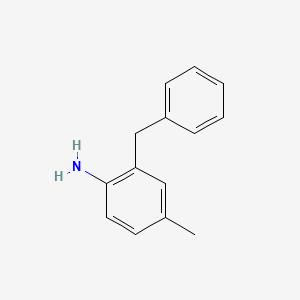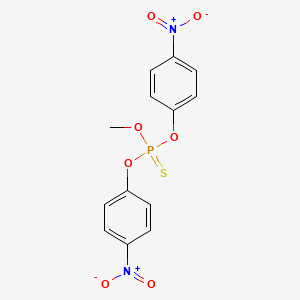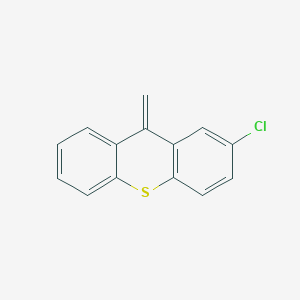
2-Chloro-9-methylidene-9H-thioxanthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-9-methylidene-9H-thioxanthene is a chemical compound belonging to the thioxanthene family. Thioxanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorine atom and a methylidene group attached to the thioxanthene core, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-methylidene-9H-thioxanthene typically involves the chlorination of 9-methylidene-9H-thioxanthene. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
化学反应分析
Types of Reactions
2-Chloro-9-methylidene-9H-thioxanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thioxanthene derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thioxanthene derivatives
Substitution: Amino or thiol-substituted thioxanthenes
科学研究应用
2-Chloro-9-methylidene-9H-thioxanthene has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb light and generate reactive species.
Biology: Investigated for its potential as an anticancer agent, particularly in targeting DNA synthesis and topoisomerase II.
Medicine: Explored for its antischistosomal properties, showing promise in treating parasitic infections.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 2-Chloro-9-methylidene-9H-thioxanthene involves its interaction with molecular targets such as DNA and enzymes. In biological systems, the compound can intercalate into DNA, disrupting its structure and inhibiting replication. Additionally, it can inhibit topoisomerase II, an enzyme crucial for DNA unwinding and replication. These interactions lead to the compound’s anticancer and antischistosomal effects.
相似化合物的比较
Similar Compounds
Thioxanthone: A structurally related compound used as a photoinitiator and in photochemical reactions.
Chlorprothixene: A thioxanthene derivative used as an antipsychotic medication.
Zuclopenthixol: Another thioxanthene derivative with antipsychotic properties.
Uniqueness
2-Chloro-9-methylidene-9H-thioxanthene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Unlike other thioxanthene derivatives, this compound exhibits a combination of photoinitiating, anticancer, and antischistosomal properties, making it a versatile molecule for various applications.
属性
CAS 编号 |
41932-38-1 |
|---|---|
分子式 |
C14H9ClS |
分子量 |
244.74 g/mol |
IUPAC 名称 |
2-chloro-9-methylidenethioxanthene |
InChI |
InChI=1S/C14H9ClS/c1-9-11-4-2-3-5-13(11)16-14-7-6-10(15)8-12(9)14/h2-8H,1H2 |
InChI 键 |
LWMOEYLAXCYMQZ-UHFFFAOYSA-N |
规范 SMILES |
C=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



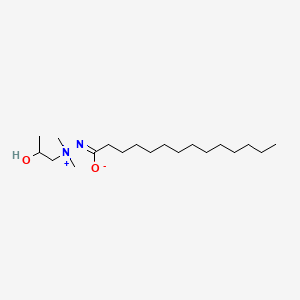

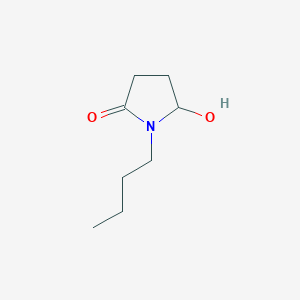
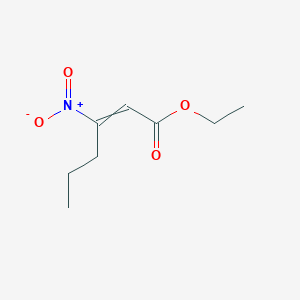
![1-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14663750.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)


